4-Ethoxy-1-phenylpentan-2-one: Syntheses, Physicochemical Profiling, and Applications in Advanced Drug Development
4-Ethoxy-1-phenylpentan-2-one: Syntheses, Physicochemical Profiling, and Applications in Advanced Drug Development
Executive Summary
In the landscape of synthetic organic chemistry and drug discovery, β -alkoxy ketones represent a highly versatile class of building blocks. 4-Ethoxy-1-phenylpentan-2-one (CAS No. 654643-22-8)[1] is a specialized aryl-substituted secondary ketone derivative. Structurally related to the well-documented[2], this compound integrates a lipophilic phenyl ring, a reactive carbonyl center, and a β -ethoxy ether linkage.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the chemical properties, mechanistic synthesis, and derivatization potential of 4-ethoxy-1-phenylpentan-2-one. Because it serves as a critical synthon for generating complex molecular architectures—such as substituted phenethylamines and chiral β -alkoxy alcohols—understanding the thermodynamic and kinetic controls governing its behavior is paramount for researchers and drug development professionals.
Physicochemical Profiling
The integration of an ethoxy group at the C4 position of the 1-phenyl-2-pentanone scaffold significantly alters the molecule's steric bulk and electronic distribution. The absence of hydrogen bond donors, coupled with two hydrogen bond acceptors, renders this compound highly lipophilic, making it an excellent candidate for central nervous system (CNS) targeted combinatorial libraries.
Table 1: Quantitative Physicochemical Data of 4-Ethoxy-1-phenylpentan-2-one
| Parameter | Value | Scientific Implication |
| Chemical Name | 4-Ethoxy-1-phenylpentan-2-one | IUPAC standard nomenclature. |
| CAS Registry Number | 654643-22-8 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C₁₃H₁₈O₂ | Dictates mass spectrometric expectations[1]. |
| Molecular Weight | 206.28 g/mol | Optimal for fragment-based drug design[1]. |
| Structural Class | β -Alkoxy Ketone | Enables orthogonal reactivity at C2 and C4. |
| H-Bond Donors | 0 | Enhances blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 2 | Facilitates target receptor binding (e.g., GPCRs). |
Mechanistic Synthesis Pathways
The most scalable and atom-economical route to 4-ethoxy-1-phenylpentan-2-one relies on a two-stage process: an Aldol Condensation followed by an Oxa-Michael Addition .
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Aldol Condensation: is reacted with acetaldehyde under basic conditions. The enolate of phenylacetone attacks the electrophilic carbonyl of acetaldehyde, followed by dehydration to yield the α,β -unsaturated ketone (1-phenylpent-3-en-2-one).
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Oxa-Michael Addition: The enone undergoes a conjugate addition with ethanol. Because alkoxide additions are reversible, the reaction is thermodynamically controlled. Using ethanol as the solvent drives the equilibrium toward the β -alkoxy ketone product.
Synthetic workflow for 4-ethoxy-1-phenylpentan-2-one via Aldol condensation and Oxa-Michael addition.
Reactivity & Derivatization in Drug Development
The synthetic utility of 4-ethoxy-1-phenylpentan-2-one lies in the orthogonal reactivity of its functional groups. The ketone can be selectively modified without cleaving the robust ether linkage. [3] highlights that aryl ketones are prime candidates for generating bioactive derivatives.
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Reductive Amination: Conversion of the ketone to a primary or secondary amine yields β -alkoxy extended amphetamine analogs. These derivatives are heavily utilized in screening libraries for monoamine transporter inhibitors.
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Ketone Reduction: Stereoselective reduction yields chiral β -alkoxy alcohols, which serve as ligands in asymmetric catalysis or as precursors for etherification.
Key derivatization pathways of 4-ethoxy-1-phenylpentan-2-one for drug discovery applications.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for every experimental choice and in-process controls.
Protocol 1: Synthesis via Oxa-Michael Addition
Objective: Convert 1-phenylpent-3-en-2-one to 4-ethoxy-1-phenylpentan-2-one.
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Preparation: Dissolve 10.0 mmol of 1-phenylpent-3-en-2-one in 20 mL of absolute ethanol.
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Causality: Ethanol serves as both the nucleophile and the bulk solvent. A vast molar excess is required to drive the thermodynamically controlled equilibrium toward the product.
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Catalysis: Add 1.0 mmol (0.1 equiv) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Causality: DBU is a sterically hindered, non-nucleophilic base. It efficiently deprotonates ethanol to generate the reactive ethoxide without directly attacking the carbonyl carbon.
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Reaction & In-Process Control: Stir the mixture at 40 °C for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.
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Self-Validation: The reaction is deemed complete when the strongly UV-active enone spot disappears, replaced by a higher Rf , weakly UV-active spot (the β -alkoxy ketone).
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Quenching & Workup: Cool the vessel to 0 °C and neutralize with 1M HCl to pH 7.
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Causality: Immediate neutralization prevents the base-catalyzed retro-Oxa-Michael reaction (elimination of ethanol) during the concentration phase.
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Isolation: Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol 2: Reductive Amination to 4-Ethoxy-1-phenylpentan-2-amine
Objective: Synthesize a primary amine derivative for biological screening.
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Imine Formation: Combine 5.0 mmol of 4-ethoxy-1-phenylpentan-2-one and 50.0 mmol of ammonium acetate (NH₄OAc) in 15 mL of anhydrous methanol. Stir at room temperature for 2 hours.
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Causality: A 10-fold excess of ammonia source is critical to drive the equilibrium toward the primary iminium ion, suppressing the formation of secondary amine dimers.
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Selective Reduction: Slowly add 6.0 mmol of sodium cyanoborohydride (NaBH₃CN) in small portions.
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Causality: NaBH₃CN is specifically chosen because, at the slightly acidic pH (~6.5) maintained by the acetate buffer, it selectively reduces the protonated iminium ion much faster than the unreacted ketone.
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In-Process Control: Stir for 16 hours. Monitor by LC-MS.
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Self-Validation: The mass spectrum must confirm the appearance of the [M+H]+ peak at m/z 208.1 and the complete consumption of the ketone mass (m/z 207.1).
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Workup: Quench the reaction with 1M NaOH to pH 10, then extract with ethyl acetate (3 x 15 mL).
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Causality: Basification deprotonates the newly formed amine, ensuring it partitions completely into the organic layer.
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Analytical Characterization
For rigorous structural verification of 4-ethoxy-1-phenylpentan-2-one[1], researchers should expect the following analytical signatures:
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¹H NMR (CDCl₃, 400 MHz): A distinct multiplet around 3.6-3.8 ppm corresponding to the methine proton at C4, shifted downfield by the adjacent ether oxygen. The ethoxy -CH₂- will appear as a complex multiplet (diastereotopic protons if a chiral center is established nearby, or a simple quartet around 3.4 ppm), and the benzylic -CH₂- (C1) will appear as a singlet or AB quartet near 3.7 ppm.
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Mass Spectrometry (EI-MS): The molecular ion peak [M]+ at m/z 206 is typically weak. Dominant fragmentation includes the loss of the ethoxy radical and the formation of the highly stable tropylium ion ( [C7H7]+ at m/z 91), which is a hallmark of [2] derivatives.
Conclusion
4-Ethoxy-1-phenylpentan-2-one is a sophisticated chemical intermediate whose structural properties offer a unique blend of lipophilicity and orthogonal reactivity. By leveraging thermodynamically controlled Oxa-Michael additions and highly selective reductive aminations, drug development professionals can utilize this β -alkoxy ketone to rapidly expand chemical space in the pursuit of novel neuroactive agents and chiral catalysts.
References
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ChemIndex. "654643-22-8 | 2-Pentanone, 4-ethoxy-1-phenyl-". ChemIndex Chemical Database. URL: [Link]
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National Institute of Standards and Technology (NIST). "2-Pentanone, 1-phenyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]
